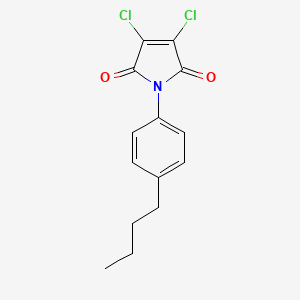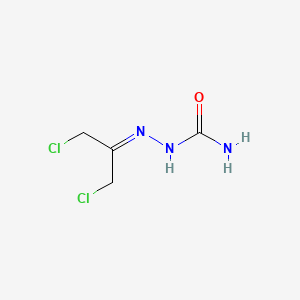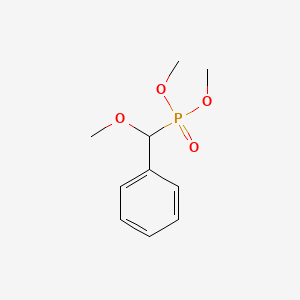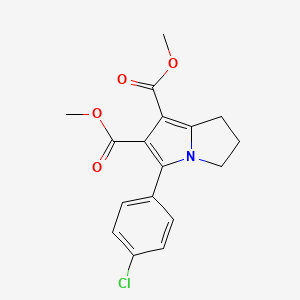![molecular formula C8H8BrN3O B3032977 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 66383-54-8](/img/structure/B3032977.png)
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Overview
Description
The compound 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a brominated pyrazolopyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents and inhibitors targeting neurodegenerative disorders .
Synthesis Analysis
The synthesis of derivatives of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves several key reactions. The Suzuki–Miyaura cross-coupling reaction is a pivotal step in the arylation of the pyrazolopyrimidine core, allowing for the introduction of various aryl and heteroaryl groups . Additionally, the SNAr type reaction is employed to achieve substitution at the C-5 position by activating the C–O bond of the lactam function, followed by the addition of amines or thiols . These synthetic strategies enable the creation of a diverse library of compounds with different substitutions at the C-3 and C-5 positions, which are essential for the biological activity of the molecules .
Molecular Structure Analysis
The molecular structure of related pyrazolopyrimidine derivatives has been elucidated using X-ray crystallography. For instance, the structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been determined, revealing the presence of hydrogen-bonded rings and π–π stacking interactions that contribute to the supramolecular structure of the compound . These structural features are important for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one and its derivatives is highlighted by their participation in various chemical reactions. These include the aforementioned Suzuki–Miyaura cross-coupling and SNAr reactions, as well as reactions with diketene, amines, and other nucleophilic reagents to yield a wide range of heterocyclic compounds . The versatility of these reactions allows for the construction of complex polyheterocyclic ring systems with potential pharmacological properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one are not detailed in the provided papers, the properties of such compounds can generally be inferred from their structural characteristics. The presence of bromine suggests potential reactivity in further substitution reactions, while the pyrazolopyrimidine core is likely to contribute to the compound's stability and potential for hydrogen bonding. The physical properties such as melting point, solubility, and stability under various conditions would be critical for the compound's handling and use in further synthetic applications.
Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) explored the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. These ring systems have potential applications in developing antibacterial properties (Abdel‐Latif et al., 2019).
Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, including 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one variants. These compounds were evaluated for their anticancer and anti-5-lipoxygenase agents, showing potential in treating certain cancers and inflammatory conditions (Rahmouni et al., 2016).
Crystallographic and Computational Analysis
Borbulevych (2010) conducted a crystallographic and computational analysis of the supramolecular structure of a similar compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The study provided insights into the hydrogen bonding and π–π stacking interactions, crucial for understanding the chemical behavior of related compounds like 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (Borbulevych, 2010).
Synthesis of Diverse Heterocyclic Systems
Jismy et al. (2020) reported an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This research highlights the utility of 3-bromo pyrazolo[1,5-a]pyrimidines in creating a diverse range of compounds, potentially useful in pharmaceuticals and material sciences (Jismy et al., 2020).
Phenoxide Leaving Group SNAr Strategy
Catalano et al. (2015) discovered a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over prior methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).
properties
IUPAC Name |
3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBIAXRTZOZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388070 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
CAS RN |
66383-54-8 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)










![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)